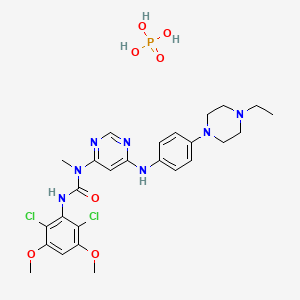

Infigratinib Phosphate

Description

Properties

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQNHCGYHLSITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310746-10-1 | |

| Record name | Infigratinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INFIGRATINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Infigratinib Phosphate: A Technical Overview of FGFR1, FGFR2, and FGFR3 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of infigratinib phosphate, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document outlines the quantitative binding affinities, the experimental methodologies used to determine these values, and the core signaling pathways affected.

Quantitative Binding Affinity of Infigratinib

Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Data from both biochemical and cellular assays consistently show that infigratinib inhibits these receptors at low nanomolar concentrations.

Table 1: Biochemical Assay Data

Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of isolated FGFR enzymes.

| Target Receptor | IC50 (nM) | Reference |

| FGFR1 | 0.9 | [5][6][7][8] |

| FGFR2 | 1.4 | [5][6][7][8] |

| FGFR3 | 1.0 | [5][6][7][8][9] |

Table 2: Cellular Assay Data

Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell proliferation in a cellular context, providing a more physiologically relevant measure of potency.

| Assay Type | Cell Line | Target Receptor | IC50 (nM) | Reference |

| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR1 | 6.5 | [5] |

| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR2 | 5.8 | [5] |

| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR3 | 5.8 | [5] |

| Cell Proliferation | BaF3 (expressing FGFR) | FGFR1 | 10 | [6] |

| Cell Proliferation | BaF3 (expressing FGFR) | FGFR2 | 11 | [6] |

| Cell Proliferation | BaF3 (expressing FGFR) | FGFR3 | 14 | [6] |

Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of 60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its selectivity for FGFR1-3.[5][6][7][8][10]

Experimental Protocols

The binding affinities detailed above were determined using standardized biochemical and cellular assays.

Biochemical Kinase Assays

These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free system.

Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and FGFR3 kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) is prepared.

-

Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.

-

Detection and Quantification: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or more commonly, using fluorescence-based or luminescence-based assays that detect the amount of ADP produced or use specific antibodies to detect the phosphorylated substrate.

-

Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assays

These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself within a living cell, which is a critical step in receptor activation.

Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR autophosphorylation in cells.

Methodology:

-

Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or FGFR3).

-

Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce baseline receptor tyrosine kinase activity.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a vehicle control.

-

Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand to induce receptor dimerization and autophosphorylation.

-

Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.

-

Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is used as a loading control.

-

Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each concentration of infigratinib. The IC50 value is determined from the dose-response curve.

FGFR Signaling Pathway and Mechanism of Inhibition

FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic alterations such as fusions, mutations, or amplifications lead to constitutive activation of the FGFR signaling pathway, driving tumor growth.[1][11]

Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation and prevents the activation of downstream signaling cascades, thereby inhibiting the proliferation of malignant cells.[3][11]

References

- 1. What is Infigratinib used for? [synapse.patsnap.com]

- 2. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]

- 3. nbinno.com [nbinno.com]

- 4. qedtx.com [qedtx.com]

- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]

- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Biology of Infigratinib Phosphate Bound to the FGFR Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (BGJ398), a phosphate salt derivative, is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various malignancies.[2] Infigratinib has shown significant clinical activity, particularly in cancers with FGFR2 alterations, such as cholangiocarcinoma.[3] This technical guide provides an in-depth analysis of the structural basis of infigratinib's interaction with the FGFR kinase domain, supported by quantitative binding data and detailed experimental protocols for characterization.

Structural Analysis of Infigratinib Bound to the FGFR1 Kinase Domain (PDB ID: 3TT0)

The crystal structure of infigratinib in complex with the kinase domain of FGFR1 (PDB ID: 3TT0) reveals the molecular basis of its potent and selective inhibition.[4] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[5] Infigratinib binds to the ATP-binding pocket of the FGFR1 kinase domain in a DFG-in conformation, which is characteristic of type I kinase inhibitors that engage the active conformation of the kinase.

Key Molecular Interactions

The high-affinity binding of infigratinib is achieved through a network of hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site:

-

Hydrogen Bonds: The pyrimidine core of infigratinib forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP.

-

Hydrophobic Interactions: The dichlorodimethoxyphenyl group of infigratinib occupies a hydrophobic pocket, contributing significantly to the binding affinity and selectivity.

Quantitative Binding Data

The binding affinity of infigratinib for various FGFR subtypes has been characterized using different biochemical and biophysical assays. The following table summarizes the available quantitative data.

| FGFR Subtype | Assay Type | Value | Reference(s) |

| FGFR1 | IC50 | 1.1 nM | [6] |

| FGFR2 | IC50 | Not specified | - |

| FGFR3 | IC50 | 1.0 nM | [7][8] |

| FGFR3-K650E | IC50 | 4.9 nM | [7][8] |

| FGFR4 | IC50 | Not specified | - |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

X-ray Crystallography for Protein-Ligand Complexes

Determining the three-dimensional structure of an inhibitor bound to its target kinase is crucial for structure-based drug design.

Protocol Outline: [1][9][10][11]

-

Protein Expression and Purification: Express and purify the FGFR kinase domain. Ensure high purity (>95%) and concentration (typically 5-10 mg/mL).

-

Complex Formation: Incubate the purified kinase with a molar excess of infigratinib (typically 2-5 fold) to ensure saturation of the binding site.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.

-

Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein, ligand, and crystallant, as well as temperature.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known kinase structure), and build and refine the atomic model of the protein-ligand complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and stoichiometry).

Protocol Outline: [12][13][14][15][16]

-

Sample Preparation: Dialyze both the FGFR kinase domain and infigratinib into the same buffer to minimize heats of dilution. Degas the solutions before use.

-

Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor. The protein concentration in the cell is typically 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.

-

ITC Experiment: Load the kinase solution into the sample cell and the infigratinib solution into the titration syringe. Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a kinase.[17][18]

-

Chip Preparation and Ligand Immobilization: Immobilize the purified FGFR kinase domain onto a sensor chip surface (e.g., via amine coupling or capture of a tagged protein).

-

Analyte Preparation: Prepare a series of dilutions of infigratinib in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of infigratinib over the immobilized kinase surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where running buffer flows over the chip.

-

Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. bioradiations.com [bioradiations.com]

- 7. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]

- 8. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 17. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nicoyalife.com [nicoyalife.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Protein–Ligand Interactions Using SPR Systems | Springer Nature Experiments [experiments.springernature.com]

Infigratinib Phosphate: A Deep Dive into its Modulation of Cellular Pathways in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Infigratinib phosphate, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, has emerged as a significant therapeutic agent in the landscape of precision oncology. This technical guide provides a comprehensive overview of the cellular pathways modulated by Infigratinib in cancer cell lines. It delves into its mechanism of action, the downstream signaling cascades it affects, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key experimental protocols are detailed to aid in the design and interpretation of future research. Furthermore, this guide utilizes visualizations to illustrate complex signaling networks and experimental workflows, offering a clear and concise resource for professionals in the field.

Introduction

Fibroblast growth factor receptors (FGFRs) play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to aberrant signaling, driving the development and progression of numerous cancers.[1] this compound (formerly BGJ398) is an orally bioavailable, ATP-competitive pan-FGFR inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[2][3][4] It has received regulatory approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5][6] This guide will explore the molecular mechanisms by which Infigratinib exerts its anti-tumor effects on a cellular level.

Mechanism of Action

Infigratinib functions by binding to the ATP-binding pocket within the kinase domain of FGFRs.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are critical for tumor cell growth and survival.[2][7] The primary targets of Infigratinib are FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4.[3][4]

Modulated Cellular Pathways

The inhibition of FGFR by Infigratinib leads to the downregulation of several key oncogenic signaling pathways.

RAS-MAPK Pathway

The RAS-MAPK (mitogen-activated protein kinase) pathway is a critical downstream effector of FGFR signaling. Upon FGFR activation, adaptor proteins such as FRS2 are phosphorylated, leading to the recruitment of GRB2 and SOS, which in turn activates RAS. This initiates a phosphorylation cascade involving RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. Infigratinib effectively blocks the phosphorylation of key components of this pathway, including FRS2 and ERK1/2.[8]

Caption: Infigratinib inhibits FGFR, blocking the RAS-MAPK signaling cascade.

PI3K-AKT Pathway

The PI3K-AKT pathway is another crucial signaling axis downstream of FGFR that regulates cell survival, growth, and proliferation. Activation of FGFR can lead to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a serine/threonine kinase that phosphorylates a variety of substrates to promote cell survival and inhibit apoptosis. Studies have shown that Infigratinib can lead to the downregulation of this pathway.

Caption: Infigratinib blocks FGFR, leading to downregulation of the PI3K-AKT pathway.

Quantitative Data

The potency of Infigratinib has been quantified in various preclinical studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

Table 1: Infigratinib IC50 Values Against FGFR Kinases

| Kinase | IC50 (nM) |

| FGFR1 | 0.9 |

| FGFR2 | 1.4 |

| FGFR3 | 1.0 |

| FGFR4 | 60 |

| VEGFR2 | 180 |

| Data sourced from multiple biochemical and cell-free assays.[3][4] |

Table 2: Infigratinib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| RT112 | Bladder Cancer | FGFR3-TACC3 | 5 |

| RT4 | Bladder Cancer | FGFR3 (WT) | 30 |

| SW780 | Bladder Cancer | FGFR3 (WT) | 32 |

| JMSU1 | Bladder Cancer | FGFR3 (WT) | 15 |

| AN3 CA | Endometrial Cancer | FGFR2 (N549K) | * |

| HCC | Hepatocellular Carcinoma | - | 1124-2359 |

| HCT116 | Colon Cancer | - | 3000 |

| IC50 values for AN3 CA were investigated in the context of acquired resistance, with parental lines being sensitive.[2][9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments used to study the effects of Infigratinib.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the phosphorylation status of signaling molecules.

-

Cell Lysis:

-

Treat cancer cell lines with desired concentrations of Infigratinib or vehicle control (DMSO) for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine protein concentration of the supernatant using a Bradford assay.[1]

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Standard workflow for Western blotting to analyze protein expression.

Cell Viability Assays

These assays are used to determine the effect of Infigratinib on the proliferation and survival of cancer cells.

MTS Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Infigratinib or vehicle control for 72 hours.[1]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Luciferase-Based Assay (e.g., CellTiter-Glo®):

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTS assay, typically for 48 hours.[2]

-

Reagent Addition: Add a luciferase-based reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence Measurement: Measure luminescence using a luminometer.

-

Data Analysis: Calculate the IC50 value based on the luminescent signal.[10]

Caption: General workflow for cell viability assays like MTS or CellTiter-Glo.

In Vitro Kinase Assay

This assay directly measures the ability of Infigratinib to inhibit the enzymatic activity of purified FGFR kinases.

-

Reaction Setup: In a 96-well plate, combine purified recombinant FGFR kinase, a specific substrate (e.g., poly(E-Y)), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Inhibitor Addition: Add varying concentrations of Infigratinib or a vehicle control.

-

Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate, often by capturing it on a membrane and measuring radioactivity.[2][10]

-

Data Analysis: Determine the IC50 value of Infigratinib for the specific FGFR kinase.

Mechanisms of Resistance

Despite the efficacy of Infigratinib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

On-Target (Secondary) Mutations: Mutations in the FGFR kinase domain can arise that interfere with Infigratinib binding.

-

Off-Target (Bypass) Signaling: Upregulation of alternative signaling pathways, such as the MAPK pathway through mutations in downstream components like KRAS or BRAF, can bypass the need for FGFR signaling.[8] Amplification of other receptor tyrosine kinases can also contribute to resistance.

Conclusion

This compound is a highly effective inhibitor of aberrant FGFR signaling in cancer cells. Its mechanism of action, centered on the blockade of the RAS-MAPK and PI3K-AKT pathways, has been well-characterized through a variety of experimental techniques. This guide provides a foundational understanding of the cellular and molecular impact of Infigratinib, offering valuable information for researchers and clinicians working to advance cancer therapy. Further research into mechanisms of resistance and the development of combination therapies will be critical in maximizing the clinical benefit of this targeted agent.

References

- 1. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Portico [access.portico.org]

- 5. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncolines.com [oncolines.com]

- 10. selleckchem.com [selleckchem.com]

Pharmacokinetics and pharmacodynamics of Infigratinib Phosphate in animal models

An In-depth Technical Guide to the Preclinical Pharmacology of Infigratinib Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (also known as BGJ398 and TRUSELTIQ™) is a potent and selective, orally bioavailable, ATP-competitive tyrosine kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are known oncogenic drivers in various malignancies.[5][6] Infigratinib disrupts this aberrant signaling, thereby inhibiting tumor cell proliferation and survival.[1][7] It has received regulatory approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1][5] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of infigratinib in key animal models, which formed the basis for its clinical development.

Mechanism of Action

FGFRs are a family of receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling cascades.[1][6] These pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, migration, and survival.[6][8] Infigratinib binds to the ATP-binding cleft of FGFR1, FGFR2, and FGFR3, preventing downstream signaling and thereby inhibiting the proliferation of cancer cells with constitutive FGFR activation.[1][5][7]

Signaling Pathway Visualization

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by Infigratinib.

Caption: Infigratinib inhibits FGFR dimerization and phosphorylation.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of infigratinib has been characterized in several animal species, including mice, rats, and dogs. These studies have been essential for dose selection in efficacy and toxicology studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Metabolism: In vitro studies have shown that infigratinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4 (~94%), with a minor contribution from flavin-containing monooxygenase 3 (FMO3).[1][2] Key active metabolites, BHS697 and CQM157, have been identified across species, including rats, dogs, and humans.[1][10] These metabolites exhibit binding affinities and pharmacological activity similar to the parent compound.[2][11]

-

Excretion: In humans, after a single radiolabeled dose, approximately 77% of the dose was excreted in feces and 7.2% in urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of infigratinib observed in animal models. (Note: Specific preclinical PK values like Cmax and AUC are often proprietary; the available data focuses more on dose-exposure relationships).

Table 1: Infigratinib Dosing in Preclinical Models

| Species | Model | Dosing Regimen (Oral) | Purpose of Study | Reference |

|---|---|---|---|---|

| Mouse | HCC Xenograft | 10, 20, or 30 mg/kg, once daily | Efficacy | [12] |

| Mouse | GIST Xenograft | Not specified | Efficacy (Combination) | [13] |

| Mouse | Achondroplasia | 0.2, 0.5 mg/kg daily; 1 mg/kg every 3 days | Efficacy | [14] |

| Rat | Wistar | 0.1 mg/kg (low dose), 1.0 mg/kg (high dose) | Toxicology | [15][16] |

| Rat, Mouse, Dog | Various | 0.03 mg/kg to 30 mg/kg | PK/PD (Phosphorus levels) |[17][18][19] |

Pharmacodynamics in Animal Models

Preclinical pharmacodynamic studies have demonstrated the potent anti-tumor activity of infigratinib in various cancer models and have characterized its on-target physiological effects.

Anti-Tumor Efficacy

Infigratinib has shown significant anti-tumor activity in multiple mouse and rat xenograft models of human tumors that possess activating FGFR alterations.[1][11] This includes patient-derived xenograft (PDX) models of cholangiocarcinoma with FGFR2 fusions and models of urothelial carcinoma with FGFR3 mutations.[2][11]

Table 2: Summary of Infigratinib Anti-Tumor Activity in Xenograft Models

| Cancer Type | Animal Model | FGFR Alteration | Key Findings | Reference |

|---|---|---|---|---|

| Cholangiocarcinoma (CCA) | Mouse/Rat Xenograft | FGFR2 Fusions | Inhibition of tumor growth | [1][2][20] |

| Hepatocellular Carcinoma (HCC) | Mouse PDX | High FGFR Expression | Potent suppression of tumor growth | [12] |

| Urothelial Carcinoma | Mouse Xenograft | FGFR3 Mutations | Anti-tumor activity observed | [2] |

| Gastrointestinal Stromal Tumor (GIST) | Mouse Xenograft | None (FGFR signaling as resistance mechanism) | No anti-tumor effect alone; enhanced imatinib effect in combination |[13] |

Pharmacodynamic Biomarkers: Hyperphosphatemia

Inhibition of FGFR signaling, particularly FGFR1, disrupts phosphate homeostasis regulated by FGF23, leading to increased serum phosphate levels (hyperphosphatemia).[18][21] This on-target effect has been consistently observed across species and serves as a key pharmacodynamic biomarker for infigratinib activity.[3]

Studies in mice, rats, and dogs established a clear dose- and exposure-response relationship.[17]

-

High Doses (≥10 mg/kg): A significant relationship between infigratinib dose, exposure (AUC₀₋₂₄), and increased phosphorus levels was observed.[18][19]

-

Low Doses (≤5 mg/kg): No significant relationship between dose and phosphorus levels was found in rats and mice, indicating a threshold effect.[17][18][19]

Pharmacodynamic Visualization

The relationship between drug exposure and a key pharmacodynamic response can be visualized as follows.

Caption: Relationship between Infigratinib dose, exposure, and effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from published studies.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor activity of infigratinib in a mouse xenograft model.

Caption: General workflow for a preclinical xenograft efficacy study.

-

Animal Models: Female adult nu/nu NMRI mice or similar immunodeficient strains are commonly used for establishing patient- or cell-line-derived xenografts.[13] For studies on specific conditions like achondroplasia, transgenic mouse models (e.g., Fgfr3Y367C/+) are employed.[14]

-

Drug Administration: Infigratinib is administered orally, typically once daily.[12]

-

Efficacy Assessment: Anti-tumor effects are quantified by regular caliper-based measurements of tumor volume. Animal well-being is monitored by measuring body weight.[13]

-

Mechanism of Action Analysis: At the end of the study, tumors are often collected for further analysis. Western blotting is used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT. Immunohistochemistry (IHC) can be used to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis.[12][13]

Dentoalveolar and Craniofacial Development Study in Rats

-

Animal Model: Wistar rats were dosed from postnatal day 1.[15][16]

-

Dosing: Animals received daily oral doses of a vehicle control, low-dose infigratinib (0.1 mg/kg), or high-dose infigratinib (1.0 mg/kg).[15][16]

-

Analysis: At the study endpoint, effects on dental and craniofacial development were evaluated using micro-computed tomography (micro-CT), histology, and IHC to assess tooth morphology, bone volume and density, and the expression of relevant proteins.[15][16]

Conclusion

Preclinical studies in various animal models have been instrumental in defining the pharmacological profile of infigratinib. These studies established its mechanism of action as a potent FGFR inhibitor, characterized its pharmacokinetic properties, and demonstrated significant anti-tumor efficacy in models with specific FGFR alterations. Furthermore, the identification of hyperphosphatemia as a consistent, on-target pharmacodynamic biomarker has proven valuable for clinical development. The comprehensive data gathered from these animal studies provided a strong rationale for advancing infigratinib into clinical trials, ultimately leading to its approval as a targeted therapy for patients with FGFR2-altered cholangiocarcinoma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Infigratinib used for? [synapse.patsnap.com]

- 6. oncotarget.com [oncotarget.com]

- 7. nbinno.com [nbinno.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Infigratinib, a selective FGFR1-3 tyrosine kinase inhibitor, alters dentoalveolar development at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. qedtx.com [qedtx.com]

- 18. SUN-098 Low-Dose Infigratinib Treatment Does Not Lead to Changes in Phosphorous Preclinically in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Truseltiq (Infigratinib) New Targeted Therapy FDA Approved for Advanced or Metastatic Cholangiocarcinoma Harboring FGFR2 Alterations [theoncologynurse.com]

- 21. academic.oup.com [academic.oup.com]

Infigratinib Phosphate: A Deep Dive into its Impact on Downstream Signaling Pathways, with a Focus on MAPK

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infigratinib (BGJ398) is a potent and selective, orally bioavailable ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Genetic alterations in FGFRs, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis and tumor progression.[5] Infigratinib has demonstrated significant clinical activity in cancers with these alterations, particularly in cholangiocarcinoma with FGFR2 fusions.[6][7] This technical guide provides an in-depth analysis of infigratinib's mechanism of action, with a core focus on its inhibitory effects on the downstream Ras-Raf-MEK-ERK (MAPK) signaling cascade. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Inhibition of FGFR Signaling

Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[5] Key pathways activated by FGFR signaling include the Ras-Raf-MAPK pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway, which collectively regulate cellular proliferation, differentiation, survival, and angiogenesis.[1]

Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby preventing receptor phosphorylation and subsequent activation of these downstream pathways.[1] This targeted inhibition effectively abrogates the oncogenic signaling driven by aberrant FGFR activity.

Quantitative Analysis of Infigratinib's Inhibitory Activity

The potency and selectivity of infigratinib have been characterized through various preclinical studies. The following tables summarize key quantitative data on its inhibitory effects on FGFR kinases and cancer cell lines with FGFR alterations.

Table 1: Biochemical and Cellular IC50 Values of Infigratinib against FGFR Kinases

| Kinase | Biochemical IC50 (nM) | Cellular Autophosphorylation IC50 (nM) |

| FGFR1 | 0.9 - 1.1 | 6.5 |

| FGFR2 | 1.0 - 1.4 | 5.8 |

| FGFR3 | 1.0 - 2.0 | 5.8 |

| FGFR4 | 60 - 61 | >1000 |

Data compiled from multiple sources.[1][2][4]

Table 2: In Vitro Cell Proliferation IC50 Values of Infigratinib in Cancer Cell Lines with FGFR Alterations

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | 12 |

| PDC-DUC18828 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | ~12 |

| CCLP-1 | Intrahepatic Cholangiocarcinoma | FGFR1 Overexpression | 8 |

| ICC21 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | ~250 |

| ICC10-6 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | >1000 |

Data compiled from multiple sources.[8][9]

Impact on the MAPK Downstream Signaling Pathway

The MAPK pathway is a critical downstream effector of FGFR signaling. Its activation plays a pivotal role in cell proliferation and survival. Infigratinib's inhibition of FGFR leads to a direct reduction in the phosphorylation and activation of key components of this cascade, including MEK and ERK.

Visualization of Infigratinib's Effect on the FGFR-MAPK Pathway

References

- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qedtx.com [qedtx.com]

- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Third- or Later-Line Treatment With Infigratinib in Patients With Cholangiocarcinoma and FGFR2 Fusions - The ASCO Post [ascopost.com]

- 8. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Infigratinib Phosphate in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib, a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a significant therapeutic agent in oncology.[1][2][3] As a pan-FGFR inhibitor, it primarily targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, differentiation, and survival.[2][4][5] Genetic alterations in FGFR genes, such as fusions, mutations, and amplifications, can lead to aberrant signaling, promoting tumor growth.[1][4] Infigratinib, by competitively binding to the ATP-binding pocket of these receptors, effectively blocks downstream signaling pathways like RAS-MAPK and PI3K-AKT, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][2][6]

These application notes provide detailed protocols for the use of infigratinib phosphate in in vitro cell culture experiments, including dosage calculation, preparation of stock solutions, and methodologies for assessing cell viability.

Quantitative Data Summary

The following tables summarize the inhibitory activity of infigratinib against FGFR kinases and various cancer cell lines.

Table 1: Infigratinib IC50 Values against FGFR Kinases

| Target | IC50 (nM) |

| FGFR1 | 0.9[7][8][9], 1.1[10] |

| FGFR2 | 1.0[10], 1.4[7][8][9] |

| FGFR3 | 1.0[7][8][9], 2.0[10] |

| FGFR4 | 60[7][9], 61[10] |

| FGFR3-K650E | 4.9[11][12] |

| VEGFR2 | 180[8][13] |

Table 2: Infigratinib IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| RT112 | Bladder | FGFR3 Overexpression | 5[13] |

| RT4 | Bladder | FGFR3 Overexpression | 30[13] |

| SW780 | Bladder | FGFR3 Overexpression | 32[13] |

| JMSU1 | Bladder | FGFR3 Overexpression | 15[13] |

Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for downstream signaling proteins, leading to the activation of key pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[14][15] Infigratinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

References

- 1. What is Infigratinib used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 6. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Application Notes: Protocol for Dissolving Infigratinib Phosphate for In Vivo Studies

Abstract

Infigratinib phosphate is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, particularly FGFR1, FGFR2, and FGFR3.[1][2][3] Due to its low and pH-dependent solubility, developing a consistent and effective dissolution protocol is critical for achieving reliable and reproducible results in preclinical in vivo studies.[4][5] These application notes provide detailed protocols for the preparation of this compound for oral and intravenous administration in animal models, along with a summary of tested vehicle formulations.

Introduction to this compound

Infigratinib is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor that targets the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and angiogenesis.[6][7] Dysregulation of this pathway is implicated in various cancers. The phosphate salt form of Infigratinib is used in research and clinical settings.[3][5] Its efficacy in preclinical models depends heavily on the formulation, which must overcome its poor aqueous solubility to ensure adequate bioavailability for the desired exposure.[5] These protocols are designed for researchers in oncology, drug development, and pharmacology to prepare this compound for in vivo evaluation.

FGFR Signaling Pathway and Infigratinib's Mechanism of Action

The diagram below illustrates a simplified FGFR signaling cascade. Fibroblast growth factors (FGFs) bind to and activate FGFRs, leading to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. Infigratinib acts as a kinase inhibitor, blocking this signaling cascade.

Caption: Infigratinib inhibits the FGFR kinase, blocking downstream signaling.

In Vivo Formulation Summary

Successful in vivo studies require stable and homogenous formulations. Several vehicles have been successfully used to administer this compound in mice and rats. The choice of vehicle depends on the desired administration route, dose, and whether a solution or suspension is acceptable.

| Administration Route | Species | Vehicle Composition | Achieved Concentration / Dose | Formulation Type | Reference |

| Oral Gavage | Mouse | PEG300 / D5W (2:1, v/v) | 10 and 30 mg/kg | Suspension | [1] |

| Oral Gavage | Rat | Acetic acid-acetate buffer (pH 4.6) / PEG300 (1:1, v/v) | 5, 10, and 15 mg/kg | Solution | [1] |

| Oral Gavage | General | 50% PEG300 / 50% Saline | 25 mg/mL (Requires sonication) | Suspension | [1] |

| Oral Gavage | General | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Example working concentration: 2 mg/mL | Solution | [2] |

| Oral Gavage | General | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Example working concentration: 5 mg/mL | Solution | [3] |

| Intravenous | Mouse | NMP / PEG200 (1:9, v/v) | 5 mg/kg | Solution | [1][2] |

Experimental Workflow for Formulation Preparation

The general workflow for preparing a dose of this compound is outlined below. Adherence to this sequence ensures proper dissolution and a homogenous final product for administration.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | FGFR | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Infigratinib Phosphate in Mouse Xenograft Models of Cholangiocarcinoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of infigratinib phosphate (formerly BGJ398), a selective FGFR1-3 tyrosine kinase inhibitor, in mouse xenograft models of cholangiocarcinoma (CCA). The protocols are based on established methodologies from peer-reviewed research and are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of infigratinib in this cancer type.

Introduction

Cholangiocarcinoma is an aggressive malignancy of the biliary tract with a generally poor prognosis. A subset of intrahepatic cholangiocarcinomas (iCCA) are characterized by genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, most notably FGFR2 gene fusions. These fusions lead to constitutive activation of the FGFR signaling cascade, promoting tumor cell proliferation, survival, and angiogenesis. This compound is a potent and selective inhibitor of FGFR1, 2, and 3, and has shown significant anti-tumor activity in preclinical models and clinical trials of FGFR2 fusion-positive cholangiocarcinoma. Preclinical studies in mouse xenograft models are crucial for understanding the in vivo efficacy, pharmacodynamics, and optimal dosing of infigratinib.

Key Signaling Pathway: FGFR2 in Cholangiocarcinoma

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases. In cholangiocarcinoma with FGFR2 fusions, the fusion protein undergoes ligand-independent dimerization, leading to the autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib acts as an ATP-competitive inhibitor, blocking this initial phosphorylation step and thereby inhibiting the downstream signaling cascade.

Experimental Protocols

The following protocols are designed for establishing and utilizing patient-derived xenograft (PDX) models of cholangiocarcinoma for the evaluation of infigratinib.

Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the steps for creating a PDX model from a fresh tumor tissue sample.

Materials:

-

Fresh human cholangiocarcinoma tissue

-

Sterile Phosphate Buffered Saline (PBS)

-

Immunocompromised mice (e.g., NOD/SCID, Balb/c nude), 6-8 weeks old

-

Surgical instruments

-

Matrigel (optional)

Procedure:

-

Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Transport the tissue on ice in a suitable medium (e.g., RPMI-1640).

-

Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris. Mince the tissue into small fragments of approximately 2-3 mm³.[1]

-

Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket. The use of Matrigel may improve engraftment rates. Close the incision with surgical clips or sutures.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. Process the tumor as described in step 2 and implant fragments into a new cohort of mice for tumor expansion.

-

Model Characterization: At each passage, a portion of the tumor should be preserved for histological analysis (formalin-fixed, paraffin-embedded) and molecular characterization (snap-frozen in liquid nitrogen) to ensure the model retains the features of the original patient tumor, including the FGFR2 fusion.

Infigratinib Administration in PDX Models

This protocol describes the preparation and administration of infigratinib for efficacy studies.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Calipers

Procedure:

-

Animal Acclimatization and Tumor Growth: Allow the tumor-bearing mice to acclimate for at least one week before the start of the study. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Infigratinib Formulation: Prepare a fresh suspension of infigratinib in the chosen vehicle on each day of dosing. For example, for a 15 mg/kg dose in a 20g mouse, the required dose is 0.3 mg. If the dosing volume is 10 ml/kg (0.2 ml for a 20g mouse), the concentration of the suspension should be 1.5 mg/ml.

-

Drug Administration: Administer infigratinib or vehicle to the respective groups via oral gavage. A common dosing schedule is once daily.

-

Efficacy Evaluation:

-

Measure tumor volumes with calipers 2-3 times per week.

-

Monitor body weight and general health of the animals regularly as indicators of toxicity.

-

At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

-

-

Pharmacodynamic Analysis: Harvest tumors at the end of the study. A portion of the tumor can be snap-frozen for analysis of target engagement, such as Western blotting for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like p-ERK.

Data Presentation

The following tables summarize representative data from preclinical studies of infigratinib in cholangiocarcinoma xenograft models.

Table 1: In Vivo Efficacy of Infigratinib in an FGFR2-CCDC6 Fusion-Positive PDX Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM at Endpoint | Tumor Growth Inhibition (%) |

| Vehicle | - | Oral Gavage | 1250 ± 150 | - |

| Infigratinib (BGJ398) | 15 | Oral Gavage | 204.2 ± 30.13 | 83.7 |

| Dovitinib | 30 | Oral Gavage | 269.7 ± 24.98 | 78.4 |

| Ponatinib | 25 | Oral Gavage | 412.8 ± 53.82 | 67.0 |

Data adapted from Wang et al., Cancer Letters, 2016, demonstrating the superior potency of infigratinib in a specific PDX model.[2]

Table 2: Example Dosing and Formulation for Infigratinib in Mouse Models

| Parameter | Description |

| Drug | This compound (BGJ398-AZA) |

| Formulation for Oral Gavage | Suspension in 0.5% (w/v) methylcellulose in sterile water |

| Formulation for Subcutaneous Injection | Suspension in Dimethyl sulfoxide (DMSO) |

| Dose Range (Oral) | 10-30 mg/kg, once daily |

| Dose Range (Subcutaneous) | 0.2 - 2 mg/kg, once daily |

| Treatment Duration | Typically 21-28 days |

This table provides a general reference for dosing and formulation, which should be optimized for each specific model and study design.

Conclusion

The use of patient-derived xenograft models of cholangiocarcinoma provides a valuable platform for the preclinical evaluation of targeted therapies like infigratinib. The protocols and data presented here offer a framework for researchers to investigate the in vivo activity of infigratinib and to further elucidate its mechanism of action in FGFR2 fusion-positive cholangiocarcinoma. Careful experimental design and adherence to established protocols are essential for obtaining robust and reproducible data to support the clinical development of this and other targeted agents.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated FGFR Levels Following Infigratinib Phosphate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib Phosphate (Truseltiq®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] FGFRs play a critical role in cell proliferation, differentiation, migration, and survival.[1][3] Genetic alterations in FGFRs, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling pathways, driving oncogenesis in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][3][5][6] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades like the Ras-Raf-MAPK and PI3K-AKT pathways.[1][2][3][7]

Western blot analysis is a fundamental technique to assess the pharmacodynamic effects of this compound by directly measuring the phosphorylation status of FGFR (p-FGFR) in cancer cell lines or tumor lysates. A reduction in p-FGFR levels upon treatment serves as a key biomarker for target engagement and inhibition of the signaling pathway. These application notes provide a detailed protocol for performing Western blot analysis to evaluate the dose-dependent effects of this compound on FGFR phosphorylation.

FGFR Signaling Pathway and Infigratinib Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that promote cell growth and survival. Infigratinib acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Infigratinib used for? [synapse.patsnap.com]

- 3. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening with Infigratinib Phosphate to Identify Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (phosphate salt form), also known as BGJ398, is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates high affinity for FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes including proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling, resulting from gene fusions, amplifications, or activating mutations, is a known oncogenic driver in several cancers.[1][4] Infigratinib is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or other rearrangement.[5][6]

Identifying specific cancer cell lines that are sensitive to Infigratinib is crucial for further preclinical research, understanding resistance mechanisms, and exploring potential new therapeutic applications. High-throughput screening (HTS) provides a robust platform to rapidly assess the cytotoxic and apoptotic effects of Infigratinib across a diverse panel of cell lines. These application notes provide detailed protocols for HTS using luminescence-based assays and for the subsequent validation of on-target activity.

Application Note 1: Primary Screening to Identify Infigratinib-Sensitive Cell Lines

This section outlines a high-throughput method to determine the number of viable cells in culture after treatment with Infigratinib, based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]

Principle

A panel of cancer cell lines, selected based on their known FGFR genomic alteration status, is treated with a dose range of Infigratinib Phosphate. Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which is a homogeneous "add-mix-measure" method ideal for HTS.[7][8] The luminescent signal is proportional to the amount of ATP present, and thus to the number of viable cells.[7] This allows for the generation of dose-response curves and the determination of the half-maximal inhibitory concentration (IC50) for each cell line.

Recommended Cell Lines for Screening

A well-selected cell line panel should include models with various FGFR alterations to identify a broad range of sensitivity profiles.

| Cell Line | Cancer Type | FGFR Alteration Status | Expected Sensitivity |

| SNU-16 | Gastric Cancer | FGFR2 Amplification[9] | Sensitive |

| KATO III | Gastric Cancer | FGFR2 Amplification | Sensitive |

| RT112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion[10] | Sensitive |

| KMS-11 | Multiple Myeloma | FGFR3 Mutation (Y373C)[11] | Sensitive |

| NCI-H1703 | Lung Cancer | FGFR1 Amplification[12] | Potentially Sensitive |

| A204 | Rhabdoid Tumor | Co-activation of PDGFRα and FGFR2[13] | Variable |

| HepG2 | Hepatocellular Carcinoma | FGFR Wild-Type | Resistant/Control |

| MCF-7 | Breast Cancer | FGFR Wild-Type | Resistant/Control |

Experimental Workflow

The overall workflow for the high-throughput screening is depicted below.

Protocol: High-Throughput Cell Viability Screening (CellTiter-Glo®)

This protocol is adapted for a 384-well plate format, suitable for HTS.[8]

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

This compound (dissolved in DMSO)[2]

-

Selected cell lines in appropriate culture medium

-

Opaque-walled 384-well microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the buffer to the lyophilized substrate bottle. Mix gently until the substrate is fully dissolved.[14]

-

Cell Seeding: Suspend exponentially growing cells in fresh medium. Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate. Seeding density should be optimized for each cell line (e.g., 1,000-2,500 cells/well).

-

Compound Addition: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Add 5 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no cells" wells (medium only for background).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Execution:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[14]

-

Add 15 µL of CellTiter-Glo® Reagent to each well.[14]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

-

-

Data Acquisition: Record the luminescence using a plate reader.

Data Analysis and Expected Results

The raw luminescence data is first corrected by subtracting the average background signal from the "no cells" wells. The viability for each well is then expressed as a percentage of the vehicle control. Plotting the percent viability against the log-transformed concentration of Infigratinib allows for the generation of a dose-response curve and calculation of the IC50 value.

| Cell Line | FGFR Status | Hypothetical IC50 (nM) | Sensitivity Classification |

| SNU-16 | FGFR2 Amplification | 15 | Sensitive |

| RT112 | FGFR3-TACC3 Fusion | 25 | Sensitive |

| KMS-11 | FGFR3 Mutation | 50 | Sensitive |

| HepG2 | Wild-Type | > 10,000 | Resistant |

Application Note 2: Quantifying Infigratinib-Induced Apoptosis

A key mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. This assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic cascade.[16]

Principle

The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[17] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17] This homogeneous assay is well-suited for HTS formats.[17]

Protocol: High-Throughput Apoptosis Assay (Caspase-Glo® 3/7)

This protocol is designed for a 96-well or 384-well format.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

This compound

-

Sensitive and resistant cell lines

-

White-walled multiwell plates

Procedure:

-

Cell Treatment: Seed cells (e.g., 5,000-10,000 cells/well in 50 µL for a 96-well plate) and treat with this compound at concentrations around their respective IC50 values, alongside a vehicle control.[18] Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]

-

Assay Execution:

-

Remove plates from the incubator and allow them to equilibrate to room temperature.[19]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 50 µL of reagent to 50 µL of medium).[19]

-

Mix gently on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[16]

-

-

Data Acquisition: Measure the luminescence of each sample in a plate-reading luminometer.[18]

Data Analysis and Expected Results

Apoptotic activity is expressed as the fold change in luminescence relative to the vehicle-treated control cells. A significant increase in caspase 3/7 activity in Infigratinib-treated cells indicates the induction of apoptosis.

| Cell Line | Treatment (IC50 Conc.) | Hypothetical Caspase 3/7 Activation (Fold Change vs. Control) | Interpretation |

| SNU-16 | Infigratinib | 8.5 | Strong Apoptotic Induction |

| RT112 | Infigratinib | 6.2 | Apoptotic Induction |

| HepG2 | Infigratinib | 1.1 | No Significant Apoptosis |

Application Note 3: Confirming On-Target Pathway Inhibition

To confirm that Infigratinib's cytotoxic effects are due to the inhibition of its intended target, it is essential to analyze the phosphorylation status of FGFR and its downstream signaling components. Western blotting is a standard method for this analysis.

Principle

Infigratinib functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the FGFR kinase domain.[3][20] This prevents the activation of downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][21] By treating sensitive cells with Infigratinib and performing a western blot, a decrease in the phosphorylation of FGFR and key downstream effectors like ERK and AKT can be observed.

FGFR Signaling Pathway and Infigratinib Inhibition

The diagram below illustrates the FGFR signaling cascade and the point of inhibition by Infigratinib.

Protocol: Western Blotting for FGFR Pathway Analysis

Materials:

-

Sensitive cells (e.g., SNU-16)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed sensitive cells and allow them to attach. Starve cells in serum-free medium for 24 hours.[22] Treat with Infigratinib (e.g., 100 nM) or vehicle (DMSO) for 2-4 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. To analyze multiple proteins, the membrane can be stripped and re-probed with another antibody.

Data Analysis and Expected Results

The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the intensity of their respective total protein bands. A significant reduction in the p-FGFR/Total FGFR, p-ERK/Total ERK, and p-AKT/Total AKT ratios in Infigratinib-treated samples compared to the vehicle control confirms on-target activity.

| Protein Target | Vehicle Control (DMSO) | Infigratinib Treatment | Expected Outcome |

| p-FGFR | High | Low / Undetectable | Inhibition of FGFR autophosphorylation |

| p-ERK1/2 | High | Low | Inhibition of MAPK pathway |

| p-AKT | Moderate/High | Low | Inhibition of PI3K/AKT pathway |

| β-actin | Unchanged | Unchanged | Equal protein loading confirmed |

References

- 1. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Targeting the FGF/FGFR axis and its co-alteration allies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 8. promega.com [promega.com]

- 9. onclive.com [onclive.com]

- 10. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Network Dynamics Caused by Genomic Alteration Determine the Therapeutic Response to FGFR Inhibitors for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. OUH - Protocols [ous-research.no]

- 15. m.youtube.com [m.youtube.com]

- 16. ulab360.com [ulab360.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 18. Caspase‐Glo 3/7 assay [bio-protocol.org]

- 19. promega.com [promega.com]

- 20. What is Infigratinib used for? [synapse.patsnap.com]

- 21. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FGF Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]

Infigratinib Phosphate Combination Therapy: Application Notes and Protocols for Kinase Inhibitor Combinations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and detailed experimental protocols for investigating infigratinib phosphate in combination with other kinase inhibitors. The primary focus is on overcoming resistance to infigratinib and enhancing its therapeutic efficacy in various cancer types.

Introduction to this compound

Infigratinib (formerly BGJ398) is an orally bioavailable, selective, and potent ATP-competitive pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1] It has the highest affinity for FGFR1, FGFR2, and FGFR3. Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in several cancers. Infigratinib has received accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1][2] However, as with other targeted therapies, acquired resistance can limit the long-term efficacy of infigratinib monotherapy.

Rationale for Combination Therapies